molecular formula C10H8N4 B11911532 5,10-Dihydropyrazino[2,3-b]quinoxaline

5,10-Dihydropyrazino[2,3-b]quinoxaline

Cat. No.: B11911532
M. Wt: 184.20 g/mol
InChI Key: LHEFIQBXXKCYCI-UHFFFAOYSA-N
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Description

5,10-Dihydropyrazino[2,3-b]quinoxaline is a tricyclic nitrogen-containing heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including organic electronics and medicinal chemistry. The compound’s structure consists of a fused pyrazine and quinoxaline ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dihydropyrazino[2,3-b]quinoxaline typically involves the reaction of polyhalopyrazine compounds with ortho-substituted benzene compounds. For instance, 2,3-dichloro-5,10-dihydropyrazino[2,3-b]quinoxaline can be prepared by reacting the appropriate polyhalopyrazine compound with a benzene compound that is ortho-substituted by two groups selected from hydroxy, mercapto, and/or amino radicals . The reaction conditions often involve the use of organic solvents such as acetonitrile, dimethyl sulfoxide, or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,10-Dihydropyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), oxidation, and reduction. The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups on the pyrazine and quinoxaline rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazinoquinoxalines and quinoxaline-2,3-diones, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 5,10-Dihydropyrazino[2,3-b]quinoxaline stands out due to its unique combination of stability, reactivity, and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

5,10-dihydropyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-9-10(14-8)12-6-5-11-9/h1-6H,(H,11,13)(H,12,14)

InChI Key

LHEFIQBXXKCYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=CN=C3N2

Origin of Product

United States

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